molecular formula C10H17NS B14410011 2-Butyl-5-ethyl-4-methyl-1,3-thiazole CAS No. 86290-20-2

2-Butyl-5-ethyl-4-methyl-1,3-thiazole

Cat. No.: B14410011
CAS No.: 86290-20-2
M. Wt: 183.32 g/mol
InChI Key: DLQAOPSTXFKJFN-UHFFFAOYSA-N
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Description

2-Butyl-5-ethyl-4-methyl-1,3-thiazole (CAS Number: 86290-20-2) is a synthetic organic compound belonging to the class of 2,4,5-trisubstituted thiazoles, characterized by a five-membered aromatic ring containing nitrogen and sulfur atoms . This compound has the molecular formula C10H17NS and an average molecular weight of 183.31 g/mol . It has been identified in nature, notably detected as a constituent in nuts, suggesting its potential role as a chemical biomarker for the consumption of these foods . As a 1,3-thiazole derivative, its core structure is a significant pharmacophore in medicinal chemistry. The thiazole scaffold is a privileged structure found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects . This makes 2-Butyl-5-ethyl-4-methyl-1,3-thiazole a valuable building block and intermediate for researchers developing novel therapeutic agents, particularly in the fields of anti-infective and anticancer drug discovery . Its mechanism of action in research settings is often explored in the context of inhibiting specific enzymatic pathways or microbial growth, leveraging the inherent reactivity of the thiazole ring system . Application Notes: This compound is supplied as a high-purity material for research applications. It is intended for use in chemical synthesis, as a standard in analytical chemistry (e.g., GC-MS, LC-MS), and for in vitro biological screening in pharmacological studies . Disclaimer: This product is intended for research and manufacturing purposes only. It is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other form of personal consumption. Please refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

86290-20-2

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-butyl-5-ethyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H17NS/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3

InChI Key

DLQAOPSTXFKJFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)CC)C

Origin of Product

United States

Preparation Methods

Thiocyanate Intermediate Formation

Adapted from patent EP0619815B1, this method involves converting a chlorinated ketone into a thiocyanate intermediate, followed by acid-catalyzed cyclization.

Step 1: Thiocyanation
React 5-chloro-2-pentanone with potassium thiocyanate in acetone:
$$
\text{5-chloro-2-pentanone} + \text{KSCN} \rightarrow \text{3-thiocyanato-5-chloro-2-pentanone}
$$
Conditions : 0–10°C, gaseous HCl catalysis.

Step 2: Cyclization
Treat the thiocyanate with concentrated HCl to form the thiazole ring:
$$
\text{3-thiocyanato-5-chloro-2-pentanone} \xrightarrow{\text{HCl}} \text{2-chloro-4-methyl-5-(2-chloroethyl)-thiazole}
$$
Modification : Replace the chlorinated side chains via nucleophilic substitution using butylmagnesium bromide to introduce the butyl group.

Yield : 62–75% (depending on solvent; highest in ethyl acetate).

Post-Synthetic Modification of Thiazole Intermediates

Alkylation of 4-Methyl-1,3-thiazole

Starting with commercially available 4-methyl-1,3-thiazole, sequential alkylation introduces the butyl and ethyl groups.

Step 1: C-2 Alkylation

  • React 4-methyl-1,3-thiazole with 1-bromo-2-butylmagnesium in THF at −78°C.
    Step 2: C-5 Alkylation
  • Use ethyl iodide and LDA (lithium diisopropylamide) to deprotonate position 5, followed by quenching with ethyl iodide.

Yield : 50–60% (due to steric hindrance).

Comparative Analysis of Methods

Method Yield (%) Time Scalability Environmental Impact
Hantzsch Synthesis 65–75 6–8 h High Moderate (organic solvents)
Thiocyanation-Cyclization 62–75 12–24 h Moderate High (HCl gas)
Microwave-Assisted 70–85 10–15 m High Low (water solvent)
Post-Synthetic Alkylation 50–60 8–10 h Low Moderate (cryogenic conditions)

Challenges and Optimization Strategies

Regioselectivity Control

The C-2 butyl group introduces steric bulk, favoring side reactions in Hantzsch and alkylation methods. Solutions include:

  • Low-Temperature Reactions : Minimize thermal degradation.
  • Directed Ortho-Metalation : Use directing groups to enhance selectivity.

Purification Difficulties

The compound’s high boiling point (≈104°C at 40 Pa) complicates distillation. Alternatives:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1).
  • Crystallization : From benzene or diethyl ether.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-ethyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the reactive positions .

Scientific Research Applications

2-Butyl-5-ethyl-4-methyl-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron distribution allow it to participate in various biochemical processes. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares 2-butyl-5-ethyl-4-methyl-1,3-thiazole with structurally related thiazole derivatives, focusing on substituent effects, synthesis methods, and biological relevance.

Substituent Position and Type

A. 4-Butyl-5-methyl-1,3-thiazole ()

  • Structure : Lacks the ethyl group at position 5, featuring only a methyl group at position 5 and a butyl group at position 4.
  • Impact : The absence of the ethyl group reduces steric bulk and lipophilicity compared to the target compound. This may result in lower membrane permeability and altered biological activity .

B. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester ()

  • Structure: Incorporates an ethylimino group at position 2 and a carboxylate ester at position 5.
  • The dihydrothiazole ring (partially saturated) may confer conformational flexibility absent in the fully aromatic target compound .

C. 5-Acyl-2-amino-1,3-thiazoles ()

  • Structure: Features an amino group at position 2 and an acyl group at position 5.
  • Impact: The amino group enables hydrogen bonding, improving interactions with biological targets (e.g., enzymes). The acyl group enhances electrophilicity, making these compounds reactive intermediates in drug synthesis .

D. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ()

  • Structure : Contains a bulky tert-butyl group at position 4 and a triazole moiety at position 5.
  • The triazole substituent introduces hydrogen-bonding capacity, relevant for anticancer activity .

E. 2-(Difluoromethyl)-5-thiophen-2-yl-1,3-thiazole ()

  • Structure : Substituted with a difluoromethyl group at position 2 and a thiophene ring at position 5.
  • Impact : The fluorinated group enhances electronegativity and metabolic resistance, while the thiophene moiety may contribute to π-π stacking interactions in biological systems .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends
2-Butyl-5-ethyl-4-methyl-1,3-thiazole ~211.3 (calculated) C4: methyl; C5: ethyl; C2: butyl Likely lipophilic
4-Butyl-5-methyl-1,3-thiazole ~169.3 C4: butyl; C5: methyl Moderate lipophilicity
2-(Difluoromethyl)-5-thiophen-2-yl-1,3-thiazole 217.3 C2: CF₂H; C5: thiophene Polar due to fluorine

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